Propanedioic acid, 2,2'-oxybis-
Description
Propanedioic acid, 2,2'-oxybis- (CAS 14711-85-4), is a derivative of malonic acid (propanedioic acid) where two malonic acid units are linked via an oxygen bridge at the central carbon atoms (position 2). Its molecular formula is C₆H₁₀O₅, and its structure can be represented as HOOC-CH₂-O-CH₂-COOH. This compound is notable for its bifunctional carboxylic acid groups, which enable diverse reactivity, particularly in chelation and polymer synthesis. A tetrasodium salt variant (CAS 57503-74-9) is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its industrial relevance and regulatory oversight.
Properties
CAS No. |
55203-13-9 |
|---|---|
Molecular Formula |
C6H6O9 |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-(dicarboxymethoxy)propanedioic acid |
InChI |
InChI=1S/C6H6O9/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
KDBDEFYTFKYDHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)OC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic acid can be synthesized through several methods. One classical method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce malonic acid . Another method involves the hydrolysis of diethyl malonate or dimethyl malonate .
Industrial Production Methods
Industrial production of malonic acid typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is preferred due to its efficiency and cost-effectiveness . Additionally, microbial fermentation of renewable feedstocks has been explored as an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
Malonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating malonic acid results in the loss of a carbon dioxide molecule, forming acetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Decarboxylation: Typically requires heating to around 135-137°C.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and often requires a dehydrating agent.
Major Products
Decarboxylation: Produces acetic acid.
Esterification: Produces esters such as diethyl malonate.
Amidation: Produces amides.
Scientific Research Applications
Malonic acid has a wide range of applications in scientific research:
Mechanism of Action
Malonic acid acts as a competitive inhibitor of the enzyme succinate dehydrogenase in the Krebs cycle. It binds to the active site of the enzyme, preventing the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition helps researchers study the metabolic pathways and energy production in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Physical and Chemical Properties
- Solubility : The tetrasodium salt of 2,2'-oxybis-propanedioic acid exhibits high water solubility, comparable to EDTA salts, due to ionic carboxylate groups. In contrast, esterified derivatives (e.g., diethyl bis(hydroxymethyl)malonate) are lipophilic and soluble in organic solvents.
- Thermal Stability : The oxygen bridge in 2,2'-oxybis-propanedioic acid may reduce thermal stability compared to sulfur-bridged analogs (e.g., thioether derivatives), which have higher decomposition temperatures due to stronger S-C bonds.
- Chelation Strength : While EDTA forms stable complexes with most transition metals (log K ~ 15–20 for Fe³⁺), 2,2'-oxybis-propanedioic acid likely has lower stability constants due to its simpler carboxylate geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
